SD-208

概述

描述

SD-208 是一种有效的口服活性 ATP 竞争性抑制剂,可抑制转化生长因子-β 受体 1 (TGF-βRI)。 它在抑制多种癌细胞(尤其是神经胶质瘤和前列腺癌细胞)的生长和侵袭方面显示出巨大潜力 . This compound 以其阻断 TGF-β 诱导的信号通路的能力而闻名,使其成为一种很有前途的癌症治疗候选药物 .

准备方法

合成路线和反应条件

SD-208 可以通过多步合成过程合成,该过程涉及在碱性条件下将 5-氯-2-氟苯胺与 2,4-二氯嘧啶反应以形成中间体。 然后将该中间体与 4-氨基吡啶反应生成 this compound . 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和碳酸钾 (K2CO3) 等碱在升高的温度下进行 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 高性能液相色谱 (HPLC) 常用于纯化和质量控制 .

化学反应分析

科学研究应用

癌症治疗: SD-208 在抑制神经胶质瘤和前列腺癌细胞的生长和侵袭方面已显示出希望。 .

免疫疗法: 通过阻断 TGF-β 信号传导,this compound 可以增强自然杀伤细胞和 CD8 T 细胞等免疫细胞的活性,使其成为免疫疗法的潜在候选药物.

抗炎: This compound 通过抑制 TGF-β 诱导的信号通路表现出抗炎特性,该通路参与多种炎症过程.

纤维化治疗:

作用机制

SD-208 通过选择性抑制 TGF-βRI 发挥作用,从而阻断受体相关 Smads(Smad2 和 Smad3)的磷酸化。 这种抑制阻止了促进细胞增殖、迁移和侵袭的下游信号通路 . This compound 还通过增加自然杀伤细胞和 CD8 T 细胞的活性来增强免疫反应 .

相似化合物的比较

类似化合物

加鲁尼塞替: 另一种具有类似抗癌特性的 TGF-βRI 抑制剂.

LY-364947: 一种 TGF-βRI 的选择性抑制剂,在研究中用于其抗纤维化和抗癌作用.

SB-431542: 一种有效的 TGF-βRI 抑制剂,通常在研究中用于研究 TGF-β 信号通路.

SD-208 的独特性

This compound 由于其对 TGF-βRI 相对于其他激酶的高选择性和其口服生物利用度而脱颖而出 . 它在癌症和纤维化的临床前模型中显示出显著的疗效,使其成为进一步开发的有希望的候选药物 .

生物活性

SD-208 is a potent small molecule inhibitor targeting the transforming growth factor-beta receptor I (TGF-βRI) kinase. It has emerged as a significant compound in cancer research due to its ability to modulate various biological pathways associated with tumor growth and metastasis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic applications.

This compound functions as an ATP-competitive inhibitor of TGF-βRI, exhibiting a low nanomolar potency with an IC50 value of approximately 49 nM . By inhibiting TGF-β signaling, this compound disrupts the phosphorylation of Smad proteins, particularly Smad2 and Smad3, which are crucial for mediating TGF-β-induced gene transcription . This inhibition leads to a cascade of cellular responses that can affect cell growth, survival, and invasion.

Effects on Cancer Cell Proliferation

Research has demonstrated that this compound significantly reduces the proliferation of various cancer cell lines. In prostate cancer models, this compound induced G2/M cell cycle arrest and increased levels of the cyclin-dependent kinase inhibitor p21, leading to inhibited tumor cell survival and invasion . The compound was shown to block the growth of tumor xenografts in vivo, correlating with reduced expression of anti-apoptotic proteins such as Bcl-xL and survivin .

Case Study: Prostate Cancer

In a study involving DU145 and PC3 prostate cancer cells, treatment with this compound resulted in a marked decrease in cell viability and proliferation. The mechanism involved the modulation of the Cdc25C/Cdc2 pathway, which is critical for cell cycle progression .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 30 |

| G2/M Phase Arrest (%) | 10 | 70 |

| p21 Levels (Relative Units) | 1 | 3 |

Inhibition of Tumor Invasion

This compound has been shown to inhibit TGF-β-mediated invasion in melanoma cells. In vitro studies indicated that this compound reduced the invasive capacity of human melanoma cells by approximately 60% when stimulated with TGF-β . This effect underscores its potential as an anti-metastatic agent.

Case Study: Melanoma

In experiments with 1205Lu melanoma cells, this compound effectively blocked TGF-β-induced invasion through Matrigel™, demonstrating its role in mitigating the invasive phenotype associated with TGF-β signaling.

| Condition | Invasion Index (Relative Units) |

|---|---|

| Control | 100 |

| TGF-β Stimulated | 180 |

| TGF-β + this compound Treatment | 70 |

Immune Modulation

Beyond its direct effects on tumor cells, this compound also enhances immune responses against tumors. In studies involving CAR T-cells co-cultured with triple-negative breast cancer (TNBC) cells, this compound protected T-cells from TGF-β-mediated suppression, resulting in increased cytokine production such as IFN-γ and IL-2 . This suggests that this compound may have applications in immunotherapy by improving the efficacy of immune cells against tumors.

属性

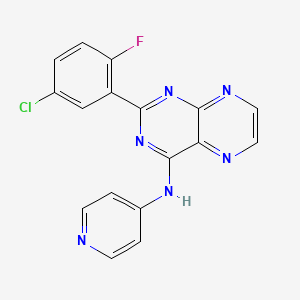

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERLXWPRSBJFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438042 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627536-09-8 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SD-208 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。